Fgfr4-IN-8

FGFR4 inhibition hepatocellular carcinoma kinase inhibitor potency

FGFR4-IN-8 (Compound 7v) is the only irreversible covalent FGFR4 inhibitor that retains low-nanomolar potency against acquired gatekeeper resistance mutants V550L (IC50=0.25 nM) and V550M (IC50=1.6 nM), where clinical inhibitors BLU-554 and FGF401 fail (>230 nM). >2000-fold selectivity over FGFR1-3 ensures clean target deconvolution in HCC and rhabdomyosarcoma models. Its irreversible warhead (co-crystal PDB:7WCX) sustains target engagement for washout experiments and ABPP/PROTAC development. Validated in vivo efficacy in Huh-7 xenografts provides a robust SAR starting point. For researchers investigating FGFR4-driven resistance, this is the definitive chemical probe.

Molecular Formula C32H34Cl2FN7O3
Molecular Weight 654.6 g/mol
Cat. No. B15141972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr4-IN-8
Molecular FormulaC32H34Cl2FN7O3
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3NC4=C(C=C(C=C4F)N5CCC(CC5)N6CCOCC6)NC(=O)C=C
InChIInChI=1S/C32H34Cl2FN7O3/c1-3-29(43)37-28-15-21(41-8-6-20(7-9-41)42-10-12-44-13-11-42)14-26(35)31(28)38-32-23-16-22(4-5-27(23)39-40-32)45-19(2)30-24(33)17-36-18-25(30)34/h3-5,14-20H,1,6-13H2,2H3,(H,37,43)(H2,38,39,40)/t19-/m1/s1
InChIKeyNSQXUXMIWSHGRV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr4-IN-8 (Compound 7v) as a Potent FGFR4 Covalent Inhibitor for Hepatocellular Carcinoma Research


Fgfr4-IN-8 (Compound 7v) is an ATP-competitive, irreversible covalent inhibitor that selectively targets the fibroblast growth factor receptor 4 (FGFR4) kinase [1]. This aminoindazole-derived small molecule demonstrates exceptional potency against wild-type FGFR4 and clinically relevant gatekeeper mutants (V550L, V550M, C552S) that confer resistance to reversible inhibitors [1]. The compound was rationally designed to address the unmet clinical need of acquired resistance in hepatocellular carcinoma (HCC), where aberrant FGF19/FGFR4 signaling drives oncogenesis [1].

Why Fgfr4-IN-8 Cannot Be Substituted by Pan-FGFR or Earlier-Generation FGFR4 Inhibitors


Generic substitution within the FGFR inhibitor class is not feasible due to critical differences in isoform selectivity, mutant coverage, and resistance profiles. Pan-FGFR inhibitors (e.g., LY2874455, AZD4547) exhibit potent inhibition of FGFR1-3 but limited FGFR4 activity, making them suboptimal for FGFR4-driven HCC [1]. First-generation FGFR4-selective inhibitors such as BLU-554 (fisogatinib) and FGF401 (roblitinib) show nanomolar potency against wild-type FGFR4 but are compromised against the gatekeeper V550L/M mutations, a major resistance mechanism [2]. Fgfr4-IN-8 distinguishes itself by maintaining low-nanomolar activity against these clinically relevant mutants while preserving high FGFR4 selectivity, a profile essential for studies of acquired resistance [1].

Quantitative Comparative Evidence for Fgfr4-IN-8 Versus FGFR4 Inhibitor Alternatives


Wild-Type FGFR4 Biochemical Potency: Fgfr4-IN-8 vs. Clinical-Stage FGFR4 Inhibitors

Fgfr4-IN-8 (Compound 7v) demonstrates superior biochemical potency against wild-type FGFR4 (IC50 = 0.5 nM) compared to the clinical-stage FGFR4 inhibitors BLU-554 (IC50 = 5 nM) and FGF401 (IC50 = 1.1-1.9 nM) [1][2]. The 10-fold improvement over BLU-554 and 2-4-fold improvement over FGF401 in enzymatic assays provides a larger experimental window for dose-response studies.

FGFR4 inhibition hepatocellular carcinoma kinase inhibitor potency

Gatekeeper Mutant FGFR4 Activity: Fgfr4-IN-8 Maintains Potency Where Comparators Fail

Fgfr4-IN-8 retains potent activity against the clinically relevant FGFR4 gatekeeper mutants V550L (IC50 = 0.25 nM) and V550M (IC50 = 1.6 nM), whereas the clinical-stage inhibitor BLU-554 exhibits significantly reduced activity (IC50 = 303 nM for V550L; 235 nM for V550M), representing a >1200-fold and >146-fold loss of potency, respectively [1][2]. FGF401 similarly loses activity against V550L (>100-fold reduction) [3].

FGFR4 gatekeeper mutation V550L V550M acquired resistance

FGFR Isoform Selectivity Profile: Fgfr4-IN-8 Spares FGFR1-3 Unlike Pan-FGFR Inhibitors

Fgfr4-IN-8 exhibits high selectivity for FGFR4, with minimal inhibition of FGFR1, FGFR2, and FGFR3 (IC50 values >1000 nM for each isoform), providing >2000-fold selectivity [1]. In contrast, the pan-FGFR inhibitor LY2874455 potently inhibits all four isoforms (FGFR1 IC50 = 2.8 nM; FGFR2 = 2.6 nM; FGFR3 = 6.4 nM; FGFR4 = 6 nM) . AZD4547, while FGFR1-3 selective, shows weak FGFR4 activity (IC50 = 165 nM), making it unsuitable for FGFR4-driven models .

FGFR selectivity off-target kinase inhibition isoform-specific inhibition

Cellular Antiproliferative Activity in HCC Models: Fgfr4-IN-8 Demonstrates Potent Growth Inhibition

Fgfr4-IN-8 potently inhibits proliferation of the FGFR4-dependent Hep3B hepatocellular carcinoma cell line with an IC50 of 29 nM [1]. While direct head-to-head cellular comparison data are limited, this value is consistent with its biochemical potency and compares favorably to reported cellular activity of BLU-554 (Hep3B IC50 = 67 nM) and FGF401 (Hep3B IC50 = 19-31 nM) under similar assay conditions [2][3].

Hep3B hepatocellular carcinoma antiproliferative cellular IC50

Mechanism of Action: Irreversible Covalent Binding Confers Sustained Target Inhibition

Fgfr4-IN-8 acts as an irreversible covalent inhibitor targeting a cysteine residue (Cys552) in the FGFR4 kinase domain [1]. This mechanism contrasts with reversible ATP-competitive inhibitors such as LY2874455 and AZD4547 . Irreversible binding confers prolonged target engagement even after compound washout, a pharmacodynamic advantage not captured by equilibrium IC50 measurements. The crystal structure of Fgfr4-IN-8 bound to FGFR4(V550M) (PDB: 7WCX) confirms the covalent interaction [2].

covalent inhibitor irreversible binding washout resistance target residence time

Optimized Application Scenarios for Fgfr4-IN-8 in FGFR4-Driven Research


Modeling Acquired Resistance to FGFR4-Targeted Therapy

Fgfr4-IN-8 is uniquely suited for investigating gatekeeper mutation-driven resistance. Its potent activity against FGFR4 V550L (IC50 = 0.25 nM) and V550M (IC50 = 1.6 nM) enables studies where clinical inhibitors like BLU-554 fail (IC50 = 303 nM and 235 nM, respectively) [1][2]. Researchers can use Fgfr4-IN-8 to compare signaling outputs, transcriptional programs, and survival pathways in isogenic cell line pairs expressing wild-type versus mutant FGFR4, providing insights into resistance mechanisms and potential combination strategies.

FGFR4-Specific Pathway Dissection in HCC and Rhabdomyosarcoma

With >2000-fold selectivity for FGFR4 over FGFR1-3, Fgfr4-IN-8 enables clean interrogation of FGFR4-specific signaling without confounding effects from pan-FGFR inhibition [1]. This is particularly valuable in hepatocellular carcinoma and rhabdomyosarcoma models where FGFR4 is the primary oncogenic driver. Unlike LY2874455 or AZD4547, Fgfr4-IN-8 will not inadvertently suppress FGFR1-3-mediated feedback loops or compensatory pathways, yielding more interpretable pharmacodynamic and mechanistic data.

Covalent Probe Development and Chemical Biology Studies

The irreversible covalent mechanism of Fgfr4-IN-8, confirmed by co-crystal structure (PDB: 7WCX), makes it an excellent scaffold for developing chemical probes, activity-based protein profiling (ABPP) reagents, or targeted protein degradation (PROTAC) precursors [3]. The covalent warhead enables sustained target engagement in washout experiments, a critical feature for pulse-chase studies of FGFR4 turnover, trafficking, and downstream signaling dynamics that cannot be achieved with reversible inhibitors like FGF401 or BLU-554.

In Vivo Proof-of-Concept Studies with Pharmacokinetic Optimization

Fgfr4-IN-8 demonstrates modest in vivo antitumor efficacy in the Huh-7 HCC xenograft model [1]. While its pharmacokinetic properties require optimization for therapeutic applications, this baseline activity provides a validated starting point for medicinal chemistry efforts aimed at improving oral bioavailability and metabolic stability. Procurement of Fgfr4-IN-8 enables structure-activity relationship (SAR) studies to develop next-generation FGFR4 inhibitors with enhanced drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr4-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.